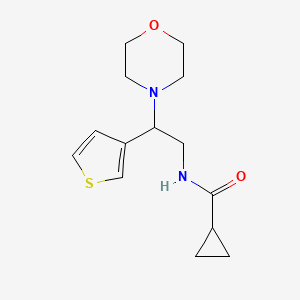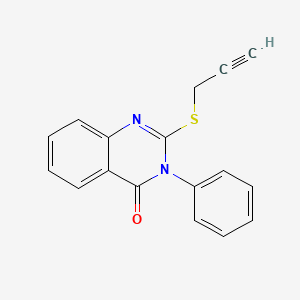
N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide has been reported in the literature . For instance, substituted tetrahydro-1 H -thiopyrano [3,4- c] pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS 2, malononitrile, and triethylamine. This condensed thiopyrane was then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .Applications De Recherche Scientifique
Pharmacological Research
Thiophene derivatives, including the compound , are known for their diverse pharmacological properties. They have been studied for their potential as anticancer , anti-inflammatory , antimicrobial , and antihypertensive agents . The morpholino group present in this compound could potentially enhance its solubility and bioavailability, making it a candidate for drug development studies.
Material Science: Organic Semiconductors
The thiophene moiety is a critical component in the development of organic semiconductors. Thiophene-based materials are beneficial due to their semiconducting nature and effective electron transport properties, which are essential for applications in organic photovoltaics (OPVs) , organic field-effect transistors (OFETs) , and organic light-emitting diodes (OLEDs) .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are pivotal in the advancement of OFETs. They contribute to high carrier mobilities and stability, which are crucial for the performance of OFETs. The compound’s structure could influence the charge carrier transport and be utilized in the design of high-performance OFETs .
Organic Light-Emitting Diodes (OLEDs)
In OLED technology, thiophene derivatives can be used to create red wavelength emitting diodes. The aggregation-induced emission (AIE) properties of thiophene make it suitable for the fabrication of OLEDs with enhanced emission in thin-film form .
Corrosion Inhibitors
Thiophene and its derivatives have applications in industrial chemistry as corrosion inhibitors. The compound’s molecular structure could be tailored to enhance its effectiveness in protecting metals from corrosion, which is vital in extending the lifespan of industrial machinery .
Synthetic Chemistry
The compound can serve as an intermediate in the synthesis of more complex thiophene derivatives. The Gewald reaction, Paal–Knorr synthesis, and other condensation reactions are significant methods where such compounds are utilized to create aminothiophene derivatives and other thiophene-based molecules with various biological effects .
Mécanisme D'action
Target of Action
Related compounds have shown inhibitory potential against various enzymes and receptors .
Mode of Action
It’s worth noting that morpholino-thiophene derivatives have been used in the synthesis of metal complexes, which have shown significant inhibitory effects on various enzymes . The interaction of these complexes with their targets often results in the inhibition of enzymatic reactions, alteration of cell membrane functions, and enhancement of lipophilicity .
Biochemical Pathways
Related compounds have been found to inhibit enzymatic reactions and alter cell membrane functions , which could potentially affect a variety of biochemical pathways.
Result of Action
Related compounds have shown considerable anti-urease and leishmanicidal potential, as well as marked anticancer activities against various cell lines .
Propriétés
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-14(11-1-2-11)15-9-13(12-3-8-19-10-12)16-4-6-18-7-5-16/h3,8,10-11,13H,1-2,4-7,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOWYZFUSFOBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2886655.png)


![N-(4-acetylphenyl)-5-[(phenylthio)methyl]-2-furancarboxamide](/img/structure/B2886662.png)

![Methyl 5-[[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2886665.png)


![N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886670.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886672.png)
![methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2886674.png)
![3-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2886675.png)
![4-allyl-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2886676.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2886678.png)